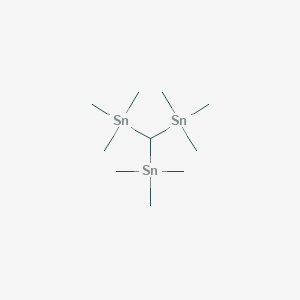
Stannane, methylidynetris[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(CH3)3SnCl+CH3Li→(CH3)3SnCH3+LiCl
Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .
Industrial Production Methods
Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.
Reduction: Can yield lower oxidation state organotin compounds.
Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.
科学的研究の応用
Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.
類似化合物との比較
Similar Compounds
Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:
Trimethyltin chloride: (CH₃)₃SnCl
Tributyltin chloride: (C₄H₉)₃SnCl
Tetraalkynylstannanes: Compounds with the general formula (RCC)₄Sn.
Uniqueness
Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.
特性
CAS番号 |
56177-42-5 |
|---|---|
分子式 |
C10H28Sn3 |
分子量 |
504.5 g/mol |
IUPAC名 |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
InChIキー |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



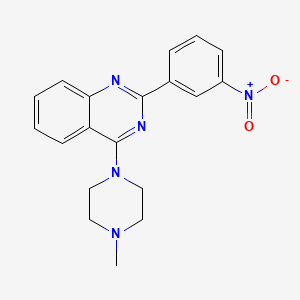

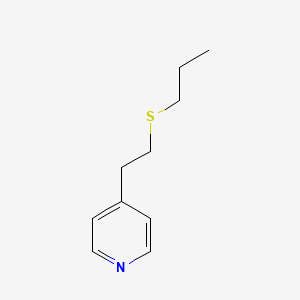
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
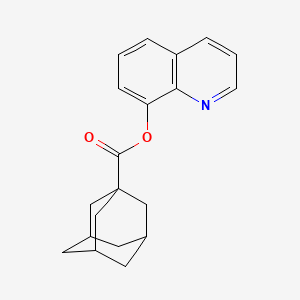
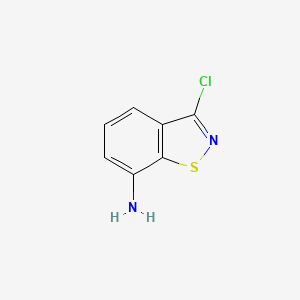
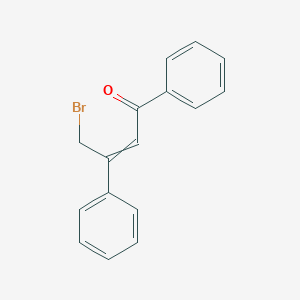
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)

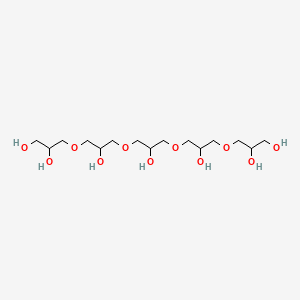


![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
